molecular formula C10H17N3O4 B2911323 Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate CAS No. 2247207-50-5

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate

Cat. No. B2911323
CAS RN: 2247207-50-5
M. Wt: 243.263
InChI Key: YVRFLGQCBDUQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. MPTP is a synthetic compound that is used to study the mechanisms of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide.

Mechanism of Action

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is a potent neurotoxin that selectively damages the dopaminergic neurons in the substantia nigra pars compacta. This damage leads to a decrease in dopamine levels in the brain, resulting in the motor and cognitive impairments associated with Parkinson's disease.
Biochemical and Physiological Effects:
Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate-induced Parkinson's disease in animal models exhibits biochemical and physiological effects that are similar to those observed in human Parkinson's disease. These effects include a decrease in dopamine levels, loss of dopaminergic neurons, and the formation of Lewy bodies, which are protein aggregates that are characteristic of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is a useful tool for studying Parkinson's disease in animal models. It allows researchers to induce the disease in a controlled manner, which is not possible in human studies. However, there are some limitations to using Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate in lab experiments. The effects of Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate-induced Parkinson's disease in animal models may not fully reflect the complexity of human Parkinson's disease. Additionally, Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is a potent neurotoxin that can cause adverse effects in animals, making it challenging to use in long-term studies.

Future Directions

There are many future directions for research involving Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate. One area of research is the development of new therapeutic interventions for Parkinson's disease. Researchers are exploring the use of Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate-induced Parkinson's disease in animal models to test potential treatments, such as gene therapy and stem cell therapy. Another area of research is the identification of biomarkers for Parkinson's disease. Researchers are studying the biochemical and physiological effects of Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate-induced Parkinson's disease to identify potential biomarkers that could aid in the early diagnosis and treatment of the disease. Finally, researchers are exploring the use of Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease, to gain a better understanding of these disorders' mechanisms.

Synthesis Methods

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is synthesized by a multi-step process that involves the reaction of various reagents. The synthesis of Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate begins with the reaction of 3-(2-methoxyethoxy)-1-methylpyrazole with ethyl chloroacetate, which produces ethyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate. This compound is then reacted with methyl iodide to produce Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate.

Scientific Research Applications

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is primarily used in scientific research to study the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain, leading to motor and cognitive impairments. Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is used to induce Parkinson's disease in animal models, allowing researchers to study the disease's progression and test potential therapeutic interventions.

properties

IUPAC Name

methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-13-7-8(11-6-9(14)16-3)10(12-13)17-5-4-15-2/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRFLGQCBDUQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCCOC)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.